molecular formula C17H16N2O2S B3305399 Methyl 4-[(3-cyano-4,6-dimethyl-2-pyridylthio)methyl]benzoate CAS No. 923164-15-2

Methyl 4-[(3-cyano-4,6-dimethyl-2-pyridylthio)methyl]benzoate

Cat. No. B3305399
CAS RN: 923164-15-2
M. Wt: 312.4 g/mol
InChI Key: HZLRYQWYVLHIOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-[(3-cyano-4,6-dimethyl-2-pyridylthio)methyl]benzoate” are not available, compounds with similar structures have been studied. For instance, cyanoacetamide-N-derivatives, which share some structural similarities, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Advantages and Limitations for Lab Experiments

Methyl 4-[(3-cyano-4,6-dimethyl-2-pyridylthio)methyl]benzoate has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized in the lab. It has also been extensively studied in preclinical models of cancer, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. It is also a potent inhibitor of mutant p53 protein, which can make it difficult to study the effects of other proteins in cancer cells.

Future Directions

There are several future directions for the study of Methyl 4-[(3-cyano-4,6-dimethyl-2-pyridylthio)methyl]benzoate. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients. Another direction is to investigate its potential as a tool for studying the role of mutant p53 protein in cancer. This compound can be used to study the effects of restoring normal p53 function in cancer cells. Finally, there is a need to develop more water-soluble derivatives of this compound that can be used in a wider range of experiments.

Scientific Research Applications

Methyl 4-[(3-cyano-4,6-dimethyl-2-pyridylthio)methyl]benzoate has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells that harbor mutant p53 protein, which is present in over 50% of all human cancers. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

methyl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-12(2)19-16(15(11)9-18)22-10-13-4-6-14(7-5-13)17(20)21-3/h4-8H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLRYQWYVLHIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167032
Record name Methyl 4-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923164-15-2
Record name Methyl 4-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923164-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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